1-Hepten-3-ol, 1-phenyl-
Overview
Description
1-Hepten-3-ol, 1-phenyl- is an organic compound with the molecular formula C13H18O. It is an allylic alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is adjacent to a carbon-carbon double bond. This compound is known for its unique structure, which combines a heptene chain with a phenyl group, making it a subject of interest in various fields of chemistry and industry .
Mechanism of Action
Target of Action
It is known to be a potent odor stimulus present in human volatile emanations .
Mode of Action
It is reported to elicit behavioral responses in Anopheles gambiae , suggesting that it may interact with olfactory receptors in these organisms.
Pharmacokinetics
Bioaccumulation estimates from log kow (bcfwin v217) suggest that it has a Log BCF of 1525 (BCF = 3349) and a log Kow of 373 . These values indicate its potential for bioaccumulation and lipophilicity, respectively, which can impact its bioavailability.
Result of Action
It is known to be a potent odor stimulus and can elicit behavioral responses in certain organisms
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Hepten-3-ol, 1-phenyl-. For instance, its volatility from water, as estimated by the Henry LC, is 4.92E-007 atm-m3/mole . This suggests that it can readily evaporate into the air from water surfaces. Its half-life from a model river and lake are estimated to be 1643 hours (68.46 days) and 1.804E+004 hours (751.6 days), respectively , indicating its persistence in these environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hepten-3-ol, 1-phenyl- can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with heptanal in the presence of a catalyst. The reaction typically proceeds under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In industrial settings, the production of 1-Hepten-3-ol, 1-phenyl- often involves the use of large-scale reactors and advanced purification techniques. The process may include steps such as distillation, crystallization, and chromatography to isolate and purify the compound. The choice of method depends on factors such as cost, efficiency, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions: 1-Hepten-3-ol, 1-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions vary depending on the desired product, but may include the use of strong acids or bases.
Major Products Formed:
Oxidation: Formation of phenylheptanone.
Reduction: Formation of 1-phenylheptanol.
Substitution: Formation of various substituted phenylheptenes.
Scientific Research Applications
1-Hepten-3-ol, 1-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Comparison with Similar Compounds
1-Hepten-3-ol: Lacks the phenyl group, resulting in different chemical and biological properties.
1-Phenyl-1-heptanol: Saturated version of 1-Hepten-3-ol, 1-phenyl-, with different reactivity.
1-Phenyl-1-hexen-3-ol: Shorter carbon chain, leading to variations in physical and chemical properties.
Uniqueness: 1-Hepten-3-ol, 1-phenyl- stands out due to its unique combination of an allylic alcohol and a phenyl group.
Properties
IUPAC Name |
(E)-1-phenylhept-1-en-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-2-3-9-13(14)11-10-12-7-5-4-6-8-12/h4-8,10-11,13-14H,2-3,9H2,1H3/b11-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVMABJRZUKJSI-ZHACJKMWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C=CC1=CC=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(/C=C/C1=CC=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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